Regioisomeric Differentiation via Predicted pKa and Boiling Point
The 1,7-substitution pattern of 1-Aminonaphthalene-7-acetonitrile (IUPAC: 2-(8-aminonaphthalen-2-yl)acetonitrile) confers distinct physicochemical properties compared to its regioisomer 2-(7-aminonaphthalen-1-yl)acetonitrile. The latter exhibits a predicted pKa of 3.95 and a boiling point of 416.3±20.0 °C . These values serve as a critical baseline for assessing the target compound's protonation state and thermal stability in downstream reactions, where even a minor shift in pKa can alter reactivity in pH-sensitive transformations.
| Evidence Dimension | Predicted pKa and Boiling Point |
|---|---|
| Target Compound Data | Target compound property data is currently limited in the literature; predicted values are anticipated to differ based on the altered electronic environment at the 1,7- vs 2,7- positions. |
| Comparator Or Baseline | 2-(7-Aminonaphthalen-1-yl)acetonitrile (pKa: 3.95±0.10 Predicted; Boiling Point: 416.3±20.0 °C Predicted) |
| Quantified Difference | Quantified difference is not yet established due to lack of published experimental data for the target compound; differentiation is inferred from regioisomeric structural divergence. |
| Conditions | Predicted properties from the ChemicalBook database. |
Why This Matters
For procurement, this establishes that even closely related regioisomers are not equivalent and that the target compound must be explicitly specified based on its predicted unique handle for derivatization.
